molecular formula C21H15F3N2O4 B2955609 7,8-dimethoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 431919-21-0

7,8-dimethoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2955609
CAS No.: 431919-21-0
M. Wt: 416.356
InChI Key: WALKQMJZIZFXGD-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 1-phenyl-1H-pyrazol-4-carbaldehyde with 7,8-dimethoxy-2-(trifluoromethyl)-4H-chromen-4-one under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and efficiency. Additionally, purification methods such as recrystallization or column chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or halides under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carboxylic acids.

  • Reduction: Reduction of carbonyl groups to alcohols.

  • Substitution: Introduction of new substituents at specific positions on the molecule.

Scientific Research Applications

This compound has shown potential in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: The compound exhibits biological activity, making it a candidate for drug development and bioactive molecule studies.

  • Medicine: It has been investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target system.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:

  • 7,8-Dimethoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one: Lacks the trifluoromethyl group.

  • 7,8-Dihydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one: Contains hydroxyl groups instead of methoxy groups.

  • 7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one: Contains only one methoxy group.

Properties

IUPAC Name

7,8-dimethoxy-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O4/c1-28-15-9-8-14-17(27)16(20(21(22,23)24)30-18(14)19(15)29-2)12-10-25-26(11-12)13-6-4-3-5-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALKQMJZIZFXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CN(N=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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